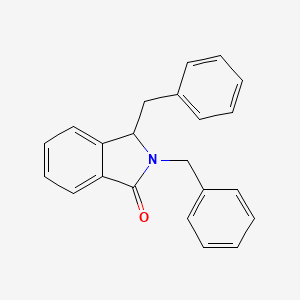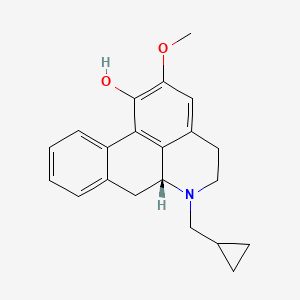
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- is a complex organic compound with a unique structure that includes a dibenzoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- typically involves multi-step organic reactions. The process begins with the preparation of the dibenzoquinoline core, followed by the introduction of the cyclopropylmethyl and methyl groups. The final step involves the reduction of the quinoline to the tetrahydroquinoline form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached.
科学的研究の応用
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
6-Ethyl-2-Methoxy-5,6,6A,7-Tetrahydro-4H-Dibenzo[De,G]Quinolin-1-Ol: Another compound with a similar dibenzoquinoline core.
Tetrahydroquinoline Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
4H-Dibenzo(de,g)quinolin-1-ol, 5,6,6a,7-tetrahydro-6-(cyclopropylmethyl)-2-methyl-, ®- is unique due to its specific functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to similar compounds.
特性
CAS番号 |
37082-18-1 |
|---|---|
分子式 |
C21H23NO2 |
分子量 |
321.4 g/mol |
IUPAC名 |
(6aR)-6-(cyclopropylmethyl)-2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C21H23NO2/c1-24-18-11-15-8-9-22(12-13-6-7-13)17-10-14-4-2-3-5-16(14)20(19(15)17)21(18)23/h2-5,11,13,17,23H,6-10,12H2,1H3/t17-/m1/s1 |
InChIキー |
AHNVXIFOULNIOP-QGZVFWFLSA-N |
異性体SMILES |
COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)N(CCC3=C1)CC5CC5)O |
正規SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC5CC5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


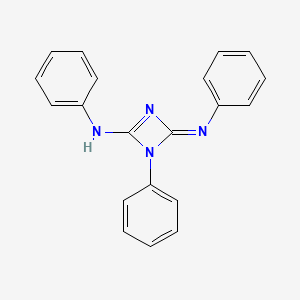


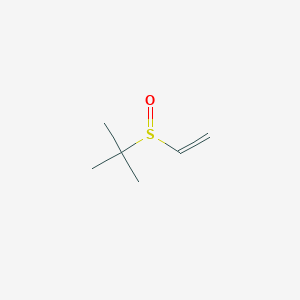
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
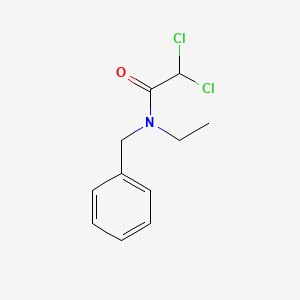
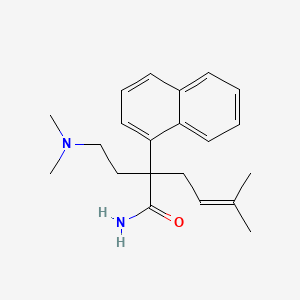
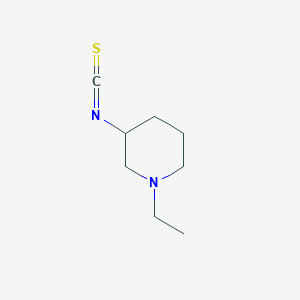
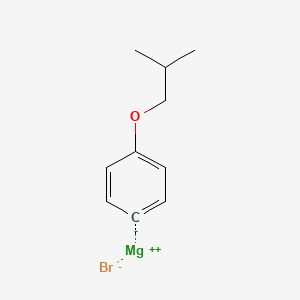
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
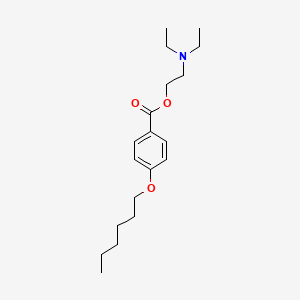
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
